6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with copper(I) cyanide and potassium iodide in dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-(trifluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)pyridine-2-carboxylic acid
- 4-(trifluoromethyl)pyridine-2-carboxylic acid
- 6-methoxy-2-pyridinecarboxaldehyde
- 6-nitropyridine-2-carboxylic acid
Uniqueness
6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1393558-71-8 |
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Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
CBLNTLHIERBSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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